PTP1B Inhibitory Activity: A Unique Biological Profile for the 6-Bromo Scaffold
While a directly comparable IC50 value for Methyl 6-bromo-2,3-dimethoxybenzoate is not available, a closely related compound, Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate, synthesized from a 6-bromo-2,3-dimethoxybenzoyl precursor, was specifically designed and evaluated for PTP1B enzyme inhibitory activity [1]. This demonstrates the 6-bromo-2,3-dimethoxy substitution pattern is a privileged scaffold for PTP1B inhibitor development, a feature not reported for the 5-bromo or 4-bromo regioisomers .
| Evidence Dimension | PTP1B inhibitory activity (demonstrated scaffold utility) |
|---|---|
| Target Compound Data | Scaffold used in the synthesis of a novel PTP1B inhibitor (exact IC50 not reported for the bare intermediate) |
| Comparator Or Baseline | Methyl 5-bromo-2,3-dimethoxybenzoate (CAS 83131-08-2) and Methyl 4-bromo-2,3-dimethoxybenzoate (CAS 61203-58-5) - no PTP1B inhibitory activity reported |
| Quantified Difference | Target scaffold is explicitly utilized in PTP1B inhibitor design; comparator scaffolds are not |
| Conditions | Synthesis and PTP1B inhibitory activity investigation (CNKI Journal, 2010) |
Why This Matters
This indicates that for research programs targeting PTP1B, the 6-bromo-2,3-dimethoxybenzoate scaffold is a validated starting point, unlike its regioisomers, reducing synthetic risk and accelerating hit discovery.
- [1] CNKI Journal. Synthesis and PTP1B inhibitory activity investigation of methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxy benzoyl)-4,5-dimethoxybenzoate. 2010. View Source
